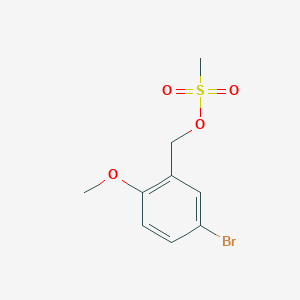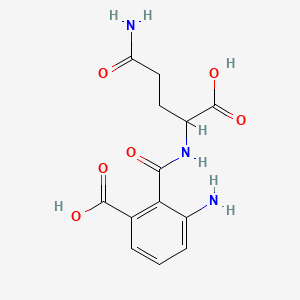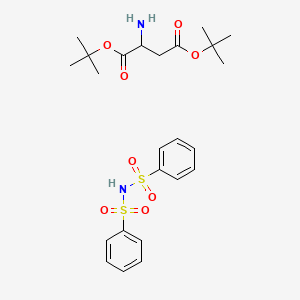
N-(benzenesulfonyl)benzenesulfonamide;ditert-butyl 2-aminobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzenesulfonyl)benzenesulfonamide and ditert-butyl 2-aminobutanedioate are two distinct chemical compounds. N-(benzenesulfonyl)benzenesulfonamide is an organic compound containing a sulfonamide group that is S-linked to a benzene ring . Ditert-butyl 2-aminobutanedioate is an ester derivative of aspartic acid, commonly used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(benzenesulfonyl)benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with benzenesulfonamide in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.
Ditert-butyl 2-aminobutanedioate is synthesized by esterification of aspartic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of N-(benzenesulfonyl)benzenesulfonamide involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . Ditert-butyl 2-aminobutanedioate is produced industrially through similar esterification processes, with optimization for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(benzenesulfonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Ditert-butyl 2-aminobutanedioate primarily undergoes hydrolysis reactions to yield aspartic acid and tert-butyl alcohol .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(benzenesulfonyl)benzenesulfonamide is used in medicinal chemistry for the development of sulfonamide-based drugs, which have antibacterial and antifungal properties . It is also used in organic synthesis as a protecting group for amines .
Ditert-butyl 2-aminobutanedioate is used in peptide synthesis as a protecting group for amino acids . It is also employed in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
N-(benzenesulfonyl)benzenesulfonamide exerts its effects by inhibiting enzymes that utilize sulfonamide groups, such as carbonic anhydrase . This inhibition disrupts the enzyme’s function, leading to antibacterial and antifungal effects .
Ditert-butyl 2-aminobutanedioate acts as a protecting group in peptide synthesis, preventing unwanted reactions at the amino group during the synthesis process .
Comparison with Similar Compounds
Similar Compounds
N-butyl benzenesulfonamide: Similar structure but with a butyl group instead of a second benzene ring.
Benzenesulfonamide: Lacks the additional sulfonyl group.
Uniqueness
N-(benzenesulfonyl)benzenesulfonamide is unique due to its dual sulfonamide groups, which enhance its reactivity and utility in various chemical reactions . Ditert-butyl 2-aminobutanedioate is unique for its role as a protecting group in peptide synthesis, providing stability and selectivity during the synthesis process .
Properties
IUPAC Name |
N-(benzenesulfonyl)benzenesulfonamide;ditert-butyl 2-aminobutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2.C12H23NO4/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h1-10,13H;8H,7,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJCTCXCESSNIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)


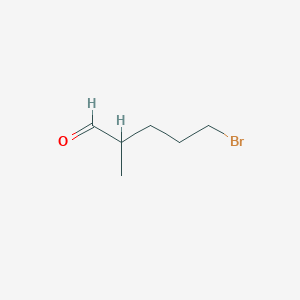


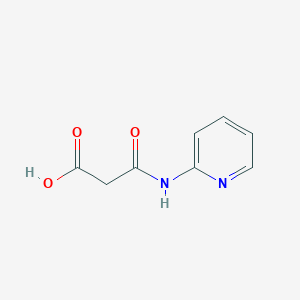
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)
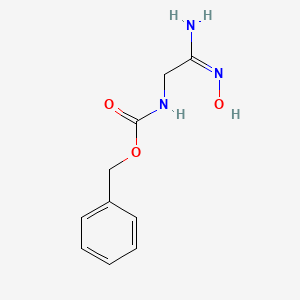
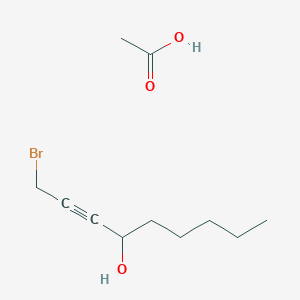
![Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)
